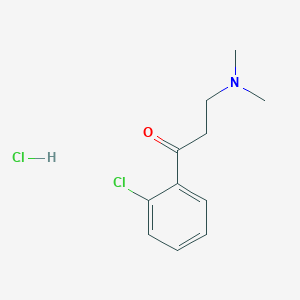
1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is a chemical compound primarily used in research and development. It is known for its unique structure and properties, making it a valuable tool in various scientific fields .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-chlorobenzaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one: Similar structure but different properties and applications.
1-(2-Chlorophenyl)-3-(methylamino)propan-1-one: Another related compound with distinct characteristics. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Properties
CAS No. |
16264-84-9 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3;1H |
InChI Key |
NEQJFELBKVLEBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















